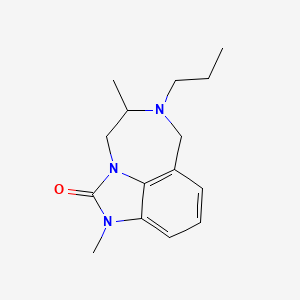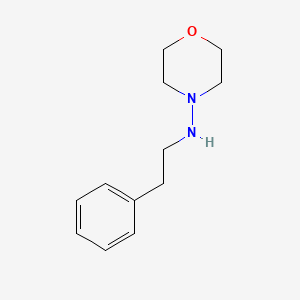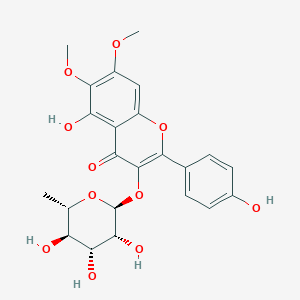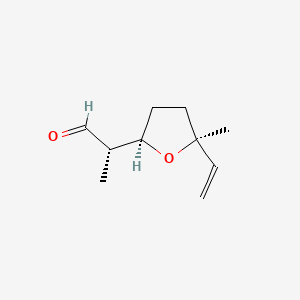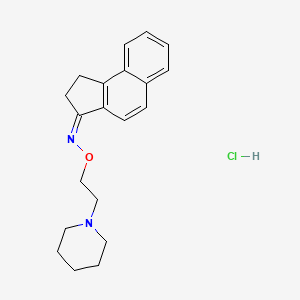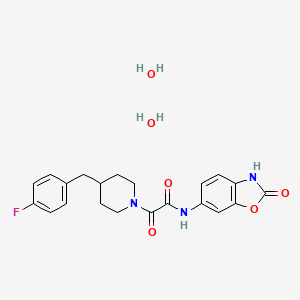
Radiprodil dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radiprodil dihydrate is an orally active, negative allosteric modulator of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptors . It has been primarily investigated for its potential in treating infantile spasm syndrome and other neurological disorders . The compound has shown promising results in preclinical and early clinical studies, particularly in its ability to modulate NMDA receptor activity and reduce seizure activity .
Méthodes De Préparation
The preparation of radiprodil dihydrate involves several synthetic routes and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The granules of radiprodil are reconstituted as a suspension prepared extemporaneously by adding a diluent .
Analyse Des Réactions Chimiques
Radiprodil dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Radiprodil dihydrate has been extensively studied for its scientific research applications in various fields . In chemistry, it is used as a tool compound to study the modulation of NMDA receptors and their role in neurological disorders . In biology, this compound is used to investigate the mechanisms of synaptic transmission and plasticity . In medicine, it has shown potential in treating conditions such as infantile spasm syndrome and diabetic peripheral neuropathic pain . Additionally, this compound has applications in the pharmaceutical industry for the development of new therapeutic agents targeting NMDA receptors .
Mécanisme D'action
Radiprodil dihydrate exerts its effects by selectively modulating the NR2B subunit of the NMDA receptors . It acts as a negative allosteric modulator, binding to a specific site on the receptor and reducing its activity . This modulation leads to a decrease in NMDA receptor-mediated excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability, such as epilepsy . The molecular targets and pathways involved in the mechanism of action of this compound include the NR2B subunit and associated signaling cascades .
Comparaison Avec Des Composés Similaires
Radiprodil dihydrate is unique in its selective modulation of the NR2B subunit of the NMDA receptors . Similar compounds include other NR2B antagonists, such as ifenprodil and traxoprodil . this compound has shown distinct pharmacological properties and a favorable safety profile in preclinical and clinical studies . Its ability to selectively target the NR2B subunit makes it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
Propriétés
Numéro CAS |
1204354-40-4 |
|---|---|
Formule moléculaire |
C21H24FN3O6 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide;dihydrate |
InChI |
InChI=1S/C21H20FN3O4.2H2O/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17;;/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28);2*1H2 |
Clé InChI |
FOQSBLBAJDFAEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


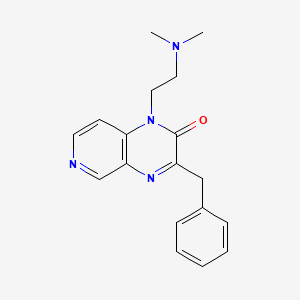
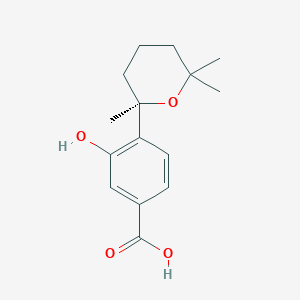
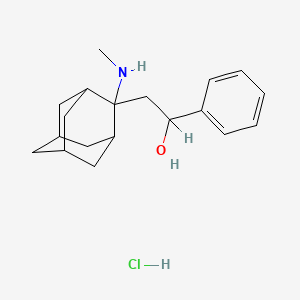
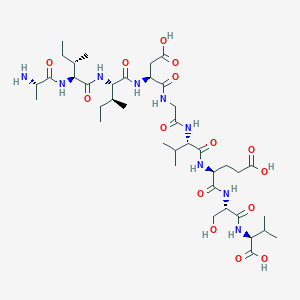
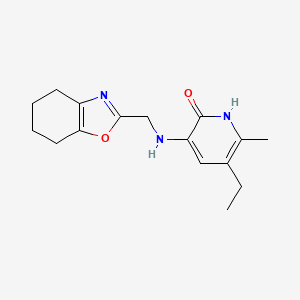
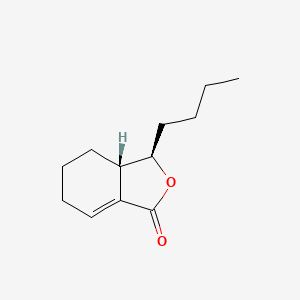
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
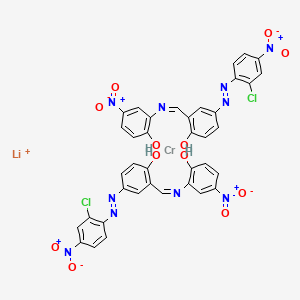
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
